(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, often involves one of two major routes, both of which can be plagued by disadvantages such as high temperatures, prolonged reaction times, and the use of toxic organic solvents like DMF and DMSO. Efforts have been made to carry out these reactions in water to develop more environmentally friendly processes. One-pot synthesis methods have been reported, providing a greener alternative for the synthesis of these compounds (Chidrawar, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by a benzothiazole ring, which is an important pharmacophore and is present in many natural and synthetic bioactive molecules. This structure is crucial for the compound's biological activities and is a subject of extensive study to understand its interactions and reactivity (Rai et al., 2017).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, primarily due to the reactive nature of the thiazole ring. These reactions include oxidation, reduction, substitution, and coupling reactions, which can significantly alter their chemical properties and biological activities. The reactivity of these compounds makes them versatile intermediates in organic synthesis (Seidel et al., 2023).
Physical Properties Analysis
The physical properties of benzothiazole derivatives like (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid depend on their specific structure and substituents. These properties include solubility, melting point, and crystallinity, which are important for their application in different fields. Detailed analysis of these properties is crucial for the development and application of these compounds (Bhat & Belagali, 2020).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of the benzothiazole moiety imparts a range of biological activities to these compounds, including antimicrobial, antiviral, and antitumor effects. The methine center in the thiazole ring is a key feature that contributes to the unique reactivity of these compounds, allowing for diverse chemical modifications and the synthesis of various bioactive molecules (Zhilitskaya et al., 2021).
Scientific Research Applications
Organic Synthesis : This compound is used to produce lactams, benzothiazine hydroxamic acids, and various derivatives (Coutts, Matthias, Mah, & Pound, 1970). It's also involved in the synthesis of 3-phenacylidene-2,3-dihydro-4H-1,4-benzothiazin-2-one and its derivatives, which are useful for studying enaminoacids, amides, and cyclic O,S-hemiacetals (Kozminykh, Igidov, & Kozminykh, 2002).
Pharmacological Activities : Certain derivatives have shown potent natriuretic and uricosuric activities (Kitagawa et al., 1991), analgesic and anti-inflammatory effects (Gowda et al., 2011), and antibacterial and antifungal properties (Kalekar, Bhat, & Koli, 2011).
Electrochemical Applications : The electrochemical reduction of related compounds is used for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one (Sicker et al., 1995).
Corrosion Inhibition : Certain derivatives of 1,4-benzothiazine have been shown to possess anti-corrosive properties on mild steel in acidic solutions (Sebbar, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWTIZTEXPRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349415 | |
Record name | (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | |
CAS RN |
100637-60-3 | |
Record name | (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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